molecular formula C15H24N4O B5685186 2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one

2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one

Katalognummer B5685186
Molekulargewicht: 276.38 g/mol
InChI-Schlüssel: XRVPEURMHPWRSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one, also known as EMD-386088, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds and has been found to exhibit interesting biological properties.

Wirkmechanismus

The mechanism of action of 2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one involves its ability to interact with specific receptors in the brain, including the sigma-1 receptor and the NMDA receptor. By modulating these receptors, 2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one can affect various cellular processes, including calcium signaling and protein aggregation, which are important in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one has been found to exhibit various biochemical and physiological effects in preclinical studies. These effects include the inhibition of beta-amyloid aggregation, the reduction of oxidative stress, and the modulation of calcium signaling. In addition, 2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one has been found to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one is its ability to selectively target specific receptors in the brain, which reduces the risk of off-target effects. In addition, 2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one has been found to have good oral bioavailability and can easily cross the blood-brain barrier. However, one of the limitations of 2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one is its relatively short half-life, which may limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the study of 2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one. One potential direction is the development of more potent analogs that can exhibit improved pharmacokinetic properties. Another direction is the investigation of the potential therapeutic applications of 2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one in other neurological disorders, such as Parkinson's disease and Huntington's disease. Finally, further studies are needed to fully understand the mechanism of action of 2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one and its potential for clinical use.
In conclusion, 2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one is a novel compound that has been synthesized and studied for its potential therapeutic applications in various neurological disorders. Its ability to selectively target specific receptors in the brain and its promising preclinical results make it an interesting candidate for further study. However, more research is needed to fully understand its mechanism of action and its potential for clinical use.

Synthesemethoden

The synthesis of 2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one involves several steps, including the condensation of 1-ethyl-3-methyl-4-formylpyrazole with 1,2-diaminocyclohexane, followed by the cyclization of the resulting intermediate to form the spirocyclic structure. The final product is obtained after purification and characterization.

Wissenschaftliche Forschungsanwendungen

2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one has been studied for its potential as a therapeutic agent in various scientific research applications. One of the most promising applications is in the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that 2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one has the ability to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.

Eigenschaften

IUPAC Name

2-[(1-ethylpyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c1-3-19-7-4-13(16-19)11-18-12-15(10-14(18)20)5-8-17(2)9-6-15/h4,7H,3,5-6,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVPEURMHPWRSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CN2CC3(CCN(CC3)C)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-ethyl-1H-pyrazol-3-yl)methyl]-8-methyl-2,8-diazaspiro[4.5]decan-3-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.